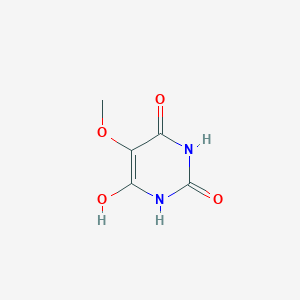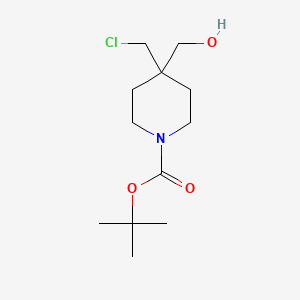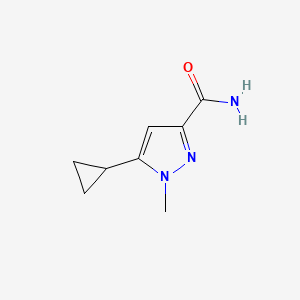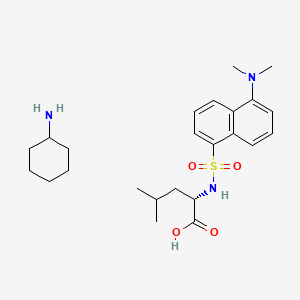
Dansyl-L-leucine cyclohexylammonium salt
Overview
Description
Dansyl-L-leucine cyclohexylammonium salt is a fluorogenic amino acid used for proteomics research . It has a molecular weight of 463.63 and a molecular formula of C18H24N2O4S•C6H13N .
Synthesis Analysis
The synthesis of this compound involves the incorporation of the unnatural amino acid into expressed proteins by use of a mutated aminoacyl-tRNA synthetase specific for dansylalanine .Molecular Structure Analysis
The molecular structure of this compound is represented by the formula C18H24N2O4S•C6H13N . The InChI key for this compound is KMKWMTLYBLHMGU-RSAXXLAASA-N .Chemical Reactions Analysis
This compound can be incorporated into proteins by newly developing techniques that expand the genetic code . This process involves the use of a mutated aminoacyl-tRNA synthetase specific for dansylalanine .Physical And Chemical Properties Analysis
This compound is a solid substance that should be stored at -20°C . It has a molecular weight of 463.63 .Scientific Research Applications
Chromatographic Behavior and Enantioselective Separation Dansyl-L-leucine cyclohexylammonium salt exhibits interesting chromatographic behaviors, especially in terms of the separation of its enantiomers on a beta-cyclodextrin stationary phase. The separation process is influenced by the association of the amino acid with its cyclohexylammonium counter ion, leading to unusual chromatographic profiles. This feature has implications for understanding the thermodynamics and enantioselective driving forces of separation in chromatography (Skrdla et al., 2003).
Fluorescent Indicators in Molecular Recognition The compound is utilized in the synthesis of fluorescent indicators for molecular recognition. Studies on fluorophore−amino acid−cyclodextrin triad systems, which include N-dansyl-l-leucine-modified cyclodextrins, have shown their efficacy as fluorescent indicators. These indicators help in understanding the molecular interactions and inclusion phenomena in chemical systems, useful in fields like bioanalytical chemistry (Ikeda et al., 1996).
Dansylation Reaction Studies this compound plays a role in the study of the dansylation reaction of amino acids, peptides, and proteins. This involves exploring the reaction rates and conditions for optimal dansylation, which is crucial for the analytical determination and characterization of these biological molecules (Gros & Labouesse, 2005).
Conformational Studies in Chemistry Research involving N-dansyl-l-leucine-appended β-cyclodextrin, a derivative of this compound, provides insights into the conformational aspects of molecules. NMR studies of these derivatives help in understanding the structural dynamics and molecular interactions in complex chemical systems (Ikeda et al., 1997).
Enantiomeric Separation and Optical Enrichment The compound is involved in the optical enrichment of amino acids through the formation of crystalline inclusion complexes with cyclodextrins. This process is essential for separating enantiomers of amino acids like leucine, which has implications in stereochemistry and pharmaceutical research (Jin et al., 1989).
Chiral Recognition Mechanisms Dansyl derivatives, including Dansyl-Leucine, are studied for their chiral separation mechanisms. Molecular dynamics investigations help understand the binding and recognition mechanisms at the molecular level, which are pivotal in fields like chiral chromatography and drug development (Mauro et al., 2021).
Mechanism of Action
Target of Action
Dansyl-L-leucine cyclohexylammonium salt is a derivative of the amino acid leucine . The primary targets of this compound are proteins, specifically those that can incorporate unnatural amino acids .
Mode of Action
The compound interacts with its targets through a process known as aminoacyl-tRNA synthetase . This process allows the incorporation of the unnatural amino acid into proteins . The dansyl group in the compound acts as a fluorophore, making it useful as a fluorescent marker or probe .
Biochemical Pathways
The biochemical pathways affected by this compound are those involved in protein synthesis. The incorporation of the unnatural amino acid into proteins can potentially alter the function of these proteins, leading to downstream effects on various biochemical pathways .
Result of Action
The primary result of the action of this compound is the incorporation of the dansylated leucine into proteins. This can serve as a fluorescent marker, allowing for the visualization of these proteins in biological research .
Future Directions
Biochemical Analysis
Biochemical Properties
Dansyl-L-leucine cyclohexylammonium salt plays a significant role in biochemical reactions due to its fluorescent properties. It interacts with various enzymes, proteins, and other biomolecules, making it a useful probe for studying protein interactions and dynamics. The compound is often incorporated into proteins using techniques that expand the genetic code, allowing for the selective introduction of fluorophores into specific proteins . This interaction is crucial for understanding protein structure and function.
Cellular Effects
This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. Its incorporation into proteins allows researchers to track protein localization and dynamics within cells. The fluorescent properties of this compound enable the visualization of protein interactions and movements, providing insights into cellular functions and mechanisms .
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules. The compound can act as a fluorescent probe, allowing researchers to study enzyme inhibition or activation and changes in gene expression. By incorporating this compound into proteins, researchers can observe how these proteins interact with other cellular components and how these interactions affect cellular functions .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of the compound are important factors to consider when conducting long-term studies. Researchers have observed that the fluorescent properties of this compound remain stable under specific conditions, making it a reliable tool for in vitro and in vivo studies .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound can be used to study protein interactions and dynamics without causing significant adverse effects. At higher doses, toxic or adverse effects may be observed. It is essential to determine the appropriate dosage to achieve the desired results while minimizing potential toxicity .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors. These interactions can affect metabolic flux and metabolite levels, providing insights into the compound’s role in cellular metabolism. Understanding these pathways is crucial for determining the compound’s effects on cellular functions and overall metabolism .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are essential for understanding its effects on cellular functions. The compound interacts with transporters and binding proteins, influencing its localization and accumulation within specific cellular compartments. These interactions are critical for studying the compound’s role in cellular processes and functions .
Subcellular Localization
This compound’s subcellular localization is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles. This localization is crucial for understanding the compound’s activity and function within cells. By studying the subcellular localization of this compound, researchers can gain insights into its role in cellular processes and mechanisms .
properties
IUPAC Name |
cyclohexanamine;(2S)-2-[[5-(dimethylamino)naphthalen-1-yl]sulfonylamino]-4-methylpentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N2O4S.C6H13N/c1-12(2)11-15(18(21)22)19-25(23,24)17-10-6-7-13-14(17)8-5-9-16(13)20(3)4;7-6-4-2-1-3-5-6/h5-10,12,15,19H,11H2,1-4H3,(H,21,22);6H,1-5,7H2/t15-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMKWMTLYBLHMGU-RSAXXLAASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)O)NS(=O)(=O)C1=CC=CC2=C1C=CC=C2N(C)C.C1CCC(CC1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)O)NS(=O)(=O)C1=CC=CC2=C1C=CC=C2N(C)C.C1CCC(CC1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H37N3O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30195579 | |
| Record name | N-((5-(Dimethylamino)-1-naphthyl)sulphonyl)-L-leucine, compound with cyclohexylamine (1:1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30195579 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
463.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
42954-58-5 | |
| Record name | L-Leucine, N-[[5-(dimethylamino)-1-naphthalenyl]sulfonyl]-, compd. with cyclohexanamine (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=42954-58-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-((5-(Dimethylamino)-1-naphthyl)sulphonyl)-L-leucine, compound with cyclohexylamine (1:1) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0042954585 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-((5-(Dimethylamino)-1-naphthyl)sulphonyl)-L-leucine, compound with cyclohexylamine (1:1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30195579 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-[[5-(dimethylamino)-1-naphthyl]sulphonyl]-L-leucine, compound with cyclohexylamine (1:1) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.050.908 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



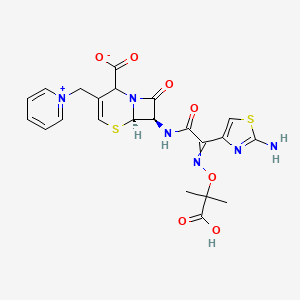





![methyl 7-chloro-2-methyl-1H-benzo[d]imidazole-5-carboxylate](/img/structure/B1456501.png)


